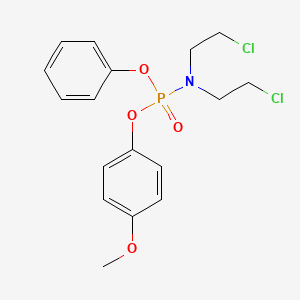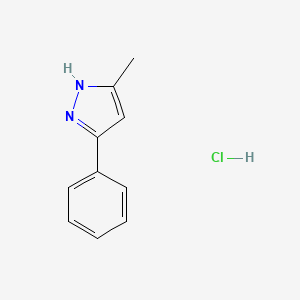
Diamino(sulfanylidene)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diamino(sulfanylidene)phosphanium is a unique organophosphorus compound characterized by the presence of both sulfur and nitrogen atoms bonded to a phosphorus center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diamino(sulfanylidene)phosphanium typically involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+2NH3+H2S→P(NH2)2S+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Diamino(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Phosphine derivatives
Substitution: Various halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Diamino(sulfanylidene)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of diamino(sulfanylidene)phosphanium involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Diamino(sulfanylidene)phosphanium can be compared with other similar compounds such as:
Sulfonamides: Known for their antimicrobial properties.
Phosphines: Widely used in catalysis and organic synthesis.
Thioamides: Utilized in the synthesis of heterocyclic compounds.
Uniqueness: this compound stands out due to its unique combination of sulfur, nitrogen, and phosphorus atoms, which imparts distinct chemical reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
15176-86-0 |
|---|---|
Molekularformel |
H4N2PS+ |
Molekulargewicht |
95.09 g/mol |
IUPAC-Name |
diamino(sulfanylidene)phosphanium |
InChI |
InChI=1S/H4N2PS/c1-3(2)4/h(H4,1,2,4)/q+1 |
InChI-Schlüssel |
BBLONAPXGAIMQH-UHFFFAOYSA-N |
Kanonische SMILES |
N[P+](=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


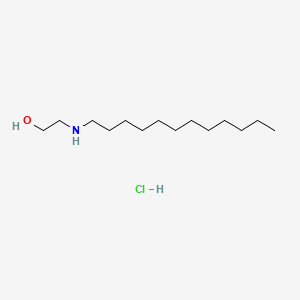
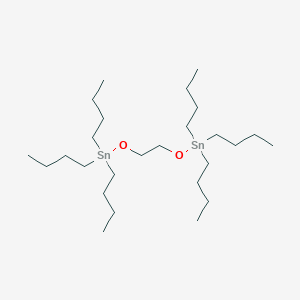
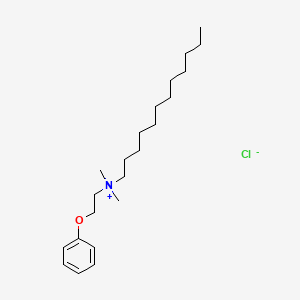
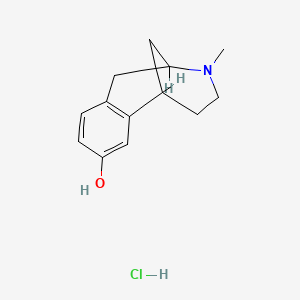

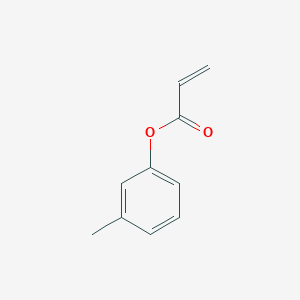
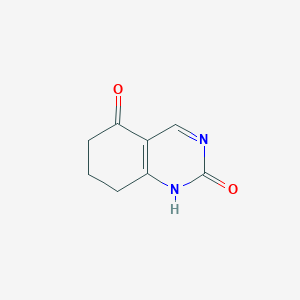
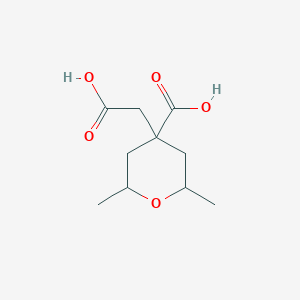
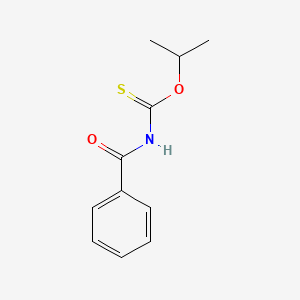

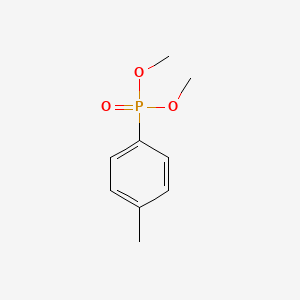
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
